molecular formula C40H53N7O15 B13395394 {4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate

{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate

Cat. No.: B13395394
M. Wt: 871.9 g/mol
InChI Key: ZEPYLTPLLQQBNX-UHFFFAOYSA-N
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Description

The compound “{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate” is a complex organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “{4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate” likely involves multiple steps, including the formation of amide bonds, carbamate linkages, and the introduction of the nitrophenyl carbonate group. Typical reaction conditions may include the use of coupling reagents such as EDCI or DCC for amide bond formation, and the use of protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to maximize yield and purity. This might involve the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under strong oxidative conditions.

    Reduction: The nitrophenyl group can be reduced to an amine under reducing conditions.

    Substitution: The carbonate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogenation with a palladium catalyst.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of carbamate or carbonate derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.

Biology

In biological research, it may be used to study protein-ligand interactions, enzyme inhibition, or as a probe in biochemical assays.

Medicine

Industry

In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of the compound would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    {4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-nitrophenyl carbonate: Similar in structure but may have different functional groups or linkages.

    {4-[(2S)-5-(carbamoylamino)-2-[(2S)-2-[1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12-tetraoxapentadecan-15-amido]-3-methylbutanamido]pentanamido]phenyl}methyl 4-aminophenyl carbonate: Similar but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of both amide and carbamate linkages, along with the nitrophenyl carbonate group, makes it a versatile molecule for various scientific and industrial applications.

Properties

Molecular Formula

C40H53N7O15

Molecular Weight

871.9 g/mol

IUPAC Name

[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C40H53N7O15/c1-27(2)36(45-33(48)15-18-57-20-22-59-24-25-60-23-21-58-19-17-46-34(49)13-14-35(46)50)38(52)44-32(4-3-16-42-39(41)53)37(51)43-29-7-5-28(6-8-29)26-61-40(54)62-31-11-9-30(10-12-31)47(55)56/h5-14,27,32,36H,3-4,15-26H2,1-2H3,(H,43,51)(H,44,52)(H,45,48)(H3,41,42,53)

InChI Key

ZEPYLTPLLQQBNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O

Origin of Product

United States

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